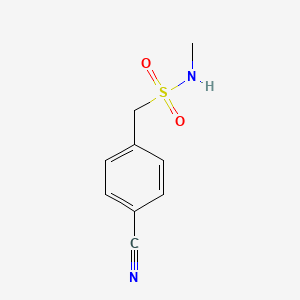

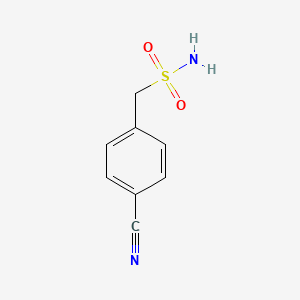

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Descripción general

Descripción

The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide is a chemical entity that appears to be related to a class of sulfonamide-based inhibitors. These inhibitors are designed to target carbonic anhydrase (CA), a metalloenzyme that plays a crucial role in various physiological processes. The compound is likely to possess a sulfonamide functional group, which is known for its ability to bind to the zinc ion in the active site of CA, thereby inhibiting its activity.

Synthesis Analysis

The synthesis of related N-cyanomethyl aromatic sulfonamides, which may share structural similarities with this compound, involves the reaction of arylsulfonyl halides with aminoacetonitrile to yield various derivatives with different aryl moieties . This method could potentially be applied to synthesize the compound by using a 4-cyanophenylsulfonyl halide as the starting material.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, based on the general structure of N-cyanomethylsulfonamides, it can be inferred that the compound would have a cyanomethyl group attached to a sulfonamide moiety, which is further connected to a 4-cyanophenyl group . The presence of the cyanophenyl group suggests potential interactions with the enzyme's active site.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be complex. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate is a two-stage process that includes the formation of a linear intermediate followed by cyclization . Although this reaction does not directly pertain to this compound, it provides insight into the reactivity of sulfonamide derivatives under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, the inhibitory activity of similar N-cyanomethylsulfonamides against various isoforms of carbonic anhydrase has been reported. For example, derivatives with 4-nitrophenyl, 4-iodophenyl, and pentafluorophenyl groups have shown moderate inhibitory activity against hCA II with inhibition constants in the nanomolar range . This suggests that the compound may also exhibit inhibitory properties, although its specific activity would need to be empirically determined.

Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

Vinylsulfones and Vinylsulfonamides Synthesis : A study explores the synthesis of various vinylsulfones and vinylsulfonamides, which exhibit biological activities and are used in synthetic organic chemistry. The work includes the synthesis of low molecular weight compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from compounds including N,N-dimethylmethanesulfonamide (2020, Kharkov University Bulletin Chemical Series).

Cyanomethanesulfonyl Chloride Reactions : Another study discusses the transformation of cyanomethanesulfonamides into various derivatives such as alkoxymethylidene and aminomethylidene derivatives. This process contributes to the synthesis of different sulfonamide structures (2006, Monatshefte für Chemie / Chemical Monthly).

Asymmetric Cyclopropanations : A research highlights the use of Rhodium(II) N-(arylsulfonyl)prolinate in the synthesis of functionalized cyclopropanes. This study provides insights into key factors controlling the enantioselectivity of the synthesis process (1996, Journal of the American Chemical Society).

Structural and Molecular Studies

Structural Analysis : Research on the geometry and structure of N-(2-cyanophenyl)disulfonamides is presented, offering insights into their molecular structure. This includes analysis through nuclear magnetic resonance (NMR) and mass spectrometry (2021, Journal of Molecular Structure).

Electrochemical Reduction Studies : A study investigates the electrochemical reduction of compounds like p-nitrophenyl methyl sulfone and p-cyanophenyl methyl sulfone. It explores the behavior of electrogenerated radical anions of these compounds (2001, Journal of The Electrochemical Society).

Biocatalysis and Drug Metabolism

- Drug Metabolism Studies : The application of biocatalysis to drug metabolism is explored, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (2006, Drug Metabolism and Disposition).

Synthesis of Kinase Inhibitors

- Sulfonamide-based Kinase Inhibitors : A report discusses the synthesis of sulfonamide-based kinase inhibitors, highlighting the use of 2,2,2-trifluoroethoxysulfonates. These compounds are potential inhibitors for the treatment of cancer (2010, Organic & biomolecular chemistry).

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-cyanophenyl)-N-methylmethanesulfonamide are aromatase and sulfatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogen, a hormone that is involved in the growth and development of certain types of cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the biosynthesis of estrogen, leading to a decrease in the growth and proliferation of estrogen-dependent cancer cells .

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway . By inhibiting aromatase and sulfatase, it prevents the conversion of androgens to estrogens and estrone sulfate to estrone, respectively . This leads to a decrease in the levels of circulating estrogens, which can inhibit the growth of estrogen-dependent tumors .

Pharmacokinetics

The compound’s effectiveness suggests that it has suitable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the levels of circulating estrogens and a subsequent reduction in the growth of estrogen-dependent tumors .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)